5-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one
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Overview
Description
5-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one is a heterocyclic compound that features a pyrazole ring and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable pyrrolidinone precursor under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the desired reaction pathway. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the pyrrolidinone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
5-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazole: Shares the pyrazole ring structure but lacks the pyrrolidinone moiety.
Pyrrolidin-2-one: Contains the pyrrolidinone moiety but lacks the pyrazole ring.
5-(1H-pyrazol-4-yl)methylpyrrolidin-2-one: Similar structure but without the dimethyl substitution on the pyrazole ring.
Uniqueness
5-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one is unique due to the presence of both the pyrazole ring and the pyrrolidinone moiety, which confer distinct chemical and biological properties
Biological Activity
5-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₅N₃O
- Molecular Weight : 193.25 g/mol
- CAS Number : 1565711-49-0
The compound features a pyrrolidinone core linked to a dimethylpyrazole moiety, which is significant for its biological interactions.
1. Enzyme Inhibition
Research has indicated that pyrazole derivatives can act as inhibitors for various enzymes, including:
- Epoxide Hydrolase : Compounds similar to this compound have shown inhibitory activity against soluble epoxide hydrolase (sEH) with IC50 values ranging from 16.2 to 50.2 nmol/L .
- p38 MAP Kinase : This compound class exhibits significant inhibition of p38 MAPK, which plays a critical role in inflammatory responses. Some derivatives have demonstrated IC50 values as low as 13 nM .
2. Anti-inflammatory Activity
The compound has been implicated in reducing inflammatory markers. For instance, studies have shown that related pyrazole compounds can inhibit TNFα and IL-1 induced IL-6 production in human chondro-sarcoma cells .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including:
- Cytotoxicity : The compound's analogs have been tested against various cancer cell lines, with some exhibiting IC50 values below 5 µM in MCF-7 breast cancer cells . This suggests a promising avenue for developing anticancer agents.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been documented:
- Bacterial Inhibition : Compounds similar to this compound have shown activity against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for enhancing the biological activity of pyrazole derivatives:
Compound Variation | Biological Activity | IC50 Value |
---|---|---|
Pyrazole-Urea | p38 MAPK Inhibition | 13 nM |
Alkylated Pyrazoles | Cytotoxicity | <5 µM |
Neutrophil Migration Inhibitors | IL-8 Chemotaxis | IC50 = 10 nM |
Case Studies
- In Vivo Studies : A study demonstrated that certain pyrazole derivatives significantly reduced tumor growth in animal models when administered orally, highlighting their potential as therapeutic agents in oncology .
- Combination Therapy : Research indicates that combining pyrazole derivatives with conventional chemotherapeutics like doxorubicin can enhance cytotoxic effects in resistant cancer cell lines .
Properties
Molecular Formula |
C10H15N3O |
---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
5-[(1,3-dimethylpyrazol-4-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C10H15N3O/c1-7-8(6-13(2)12-7)5-9-3-4-10(14)11-9/h6,9H,3-5H2,1-2H3,(H,11,14) |
InChI Key |
GNMJZVXIMCXLJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CC2CCC(=O)N2)C |
Origin of Product |
United States |
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